N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPRVNZDSCYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-Ethyl-2-Oxo-2-[1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)Indol-3-Yl]Acetamide
Alkylation of Indole at Position 1
The introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 1 of the indole ring is a critical first step. This is typically achieved through nucleophilic alkylation using a reactive electrophilic agent.
Reaction Conditions :
- Electrophilic Agent : 2-Chloro-1-(pyrrolidin-1-yl)ethanone is commonly employed due to its ability to deliver the desired substituent.
- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction by stabilizing ionic intermediates.
- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) deprotonates the indole nitrogen, enhancing nucleophilicity.
Mechanism :
- Deprotonation of indole at position 1 by the base.
- Nucleophilic attack on 2-chloro-1-(pyrrolidin-1-yl)ethanone, displacing chloride.
- Formation of the 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole intermediate.
Yield Optimization :
- Temperature : Reactions conducted at 50–60°C improve kinetics without promoting side reactions.
- Stoichiometry : A 1.2:1 molar ratio of electrophile to indole ensures complete conversion.
Acylation at Position 3 to Form Acetamide Moiety
The N-ethyl-2-oxoacetamide group is introduced via Friedel-Crafts acylation or direct amidation.
Friedel-Crafts Acylation
Reagents :
- Acyl Chloride : Ethyl 2-chloro-2-oxoacetate serves as the acylating agent.
- Lewis Acid Catalyst : Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) activates the acyl chloride.
Procedure :
- The 1-substituted indole intermediate is dissolved in dichloromethane (DCM).
- Acyl chloride and catalyst are added dropwise under nitrogen atmosphere.
- Reaction proceeds at 0–5°C to minimize over-acylation.
Challenges :
- Regioselectivity: Competing acylation at position 2 may occur, necessitating careful monitoring.
- Workup: Hydrolysis of excess acyl chloride requires quenching with aqueous sodium bicarbonate.
Amide Coupling
For higher specificity, carbodiimide-mediated coupling is preferred:
- Activating Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
- Amine Source : Ethylamine is introduced to form the acetamide bond.
Steps :
- The 3-carboxyindole derivative is activated with DCC/HOBt.
- Ethylamine is added, and the reaction proceeds at room temperature for 12–24 hours.
- Byproduct dicyclohexylurea is removed via filtration.
Alternative Multi-step Synthesis Approaches
Pathway A :
- Indole Synthesis : Construct the indole ring via Fischer indole synthesis using phenylhydrazine and a ketone.
- Sequential Functionalization : Alkylate position 1, followed by acylation at position 3.
Pathway B :
- Pre-functionalized Building Blocks : Use commercially available 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid.
- Amide Formation : React with ethylamine using thionyl chloride (SOCl2) to generate the acid chloride intermediate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 78 | 92 |
| Acetonitrile | 50 | 65 | 88 |
| THF | 40 | 58 | 85 |
Key Insight: DMF at 60°C maximizes yield by enhancing reagent solubility.
Catalysts and Reagents
- EDC/HOBt vs. DCC : EDC offers superior solubility in polar solvents, reducing side products.
- Base Selection : NaH in THF provides faster deprotonation than K2CO3 but requires anhydrous conditions.
Purification and Characterization
Crystallization Techniques
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 40%.
- Cost Analysis : Raw material costs account for 62% of total expenses, emphasizing the need for high-yield steps.
Challenges and Limitations
- Stereochemical Control : Racemization at the acetamide carbonyl may occur under acidic conditions.
- Scale-Up Issues : Exothermic reactions during alkylation require precise temperature control.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Indole N-Substituent : The target’s pyrrolidinyl-2-oxoethyl group distinguishes it from phenyl (), chlorobenzyl (), and azepanyl () analogs. Pyrrolidine’s five-membered ring may enhance metabolic stability compared to azepane’s seven-membered ring .
- Acetamide Substituent : N-Ethyl groups (target and ) likely improve lipophilicity compared to bulkier substituents like pyridin-4-yl () or halogenated phenyls ().
Biological Activity
N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may possess broad-spectrum antibacterial properties, potentially effective against both Gram-positive and Gram-negative bacteria .
2. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The reported MIC values for antifungal activity range from 16.69 to 78.23 µM, indicating moderate efficacy against fungal pathogens .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells, leading to cell death.
- Disruption of Membrane Integrity : Some derivatives affect bacterial cell membranes, compromising their integrity and function.
Case Studies
Case Study 1: Antitumor Effects
A related study investigated the antitumor effects of a structurally similar compound on triple-negative breast cancer cells (MDA-MB-231). The compound exhibited a reduction in cell viability by 55% at a concentration of 10 µM after three days of treatment . This suggests potential applications in oncology, particularly for aggressive cancer types.
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR study highlighted that modifications in the indole and pyrrolidine components significantly influenced biological activity. For instance, variations in substituents on the indole ring led to enhanced antimicrobial potency .
Q & A
Q. What synthetic strategies are recommended for N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling.
- Step 2 : Introduce the pyrrolidinone moiety via nucleophilic substitution (e.g., using 2-chloroacetamide derivatives with pyrrolidine under basic conditions).
- Step 3 : Coupling of the indole-pyrrolidinone intermediate with N-ethyl-2-oxoacetamide via acylation.
Optimization requires precise control of temperature (e.g., 60–80°C for substitution reactions) and pH (neutral to mildly basic). Purification via column chromatography or recrystallization ensures >95% purity . - Validation : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm structure via H NMR (e.g., indole C-3 proton at δ 7.8–8.2 ppm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm backbone connectivity (e.g., acetamide carbonyl at ~170 ppm in C NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO with m/z 352.1658).
- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC : Purity assessment using a C18 column (retention time ~12 min with 70% acetonitrile/water).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Dry, airtight containers at −20°C to prevent hydrolysis of the acetamide group.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid exposure to strong acids/bases to prevent pyrrolidinone ring cleavage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Indole substituents (e.g., halogenation at C-5 to enhance lipophilicity).
- Pyrrolidinone ring (e.g., replacing pyrrolidine with piperidine to alter steric effects).
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding) to correlate structural changes with activity. Use molecular docking to predict binding modes .
- Data Analysis : Apply multivariate regression to identify critical substituents (e.g., logP vs. IC correlations).
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor oral bioavailability may explain in vivo–in vitro discrepancies.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., oxidation of the indole ring).
- Dosing Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and formulations (e.g., PEGylation) .
Q. What experimental designs are suitable for investigating its mechanism of action in metabolic disorders?
- Methodological Answer :
- Target Identification : Perform affinity chromatography with immobilized compound to isolate binding proteins. Validate hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Pathway Analysis : Use RNA-seq or phosphoproteomics in treated cell lines (e.g., HepG2 for insulin signaling).
- In Vivo Models : Test in db/db mice for glucose tolerance and compare with wild-type controls. Measure biomarkers (e.g., HbA1c, insulin levels) .
Q. How to address discrepancies in spectral data interpretation (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to simulate NMR spectra. Compare experimental vs. computed chemical shifts.
- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibrium in the pyrrolidinone ring) or rotameric states affecting peak splitting.
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
